Vecuronium is a 5alpha-androstane compound having 3alpha-acetoxy-, 17beta-acetoxy-, 2beta-piperidino- and 16beta-N-methylpiperidinium substituents. It has a role as a nicotinic antagonist, a neuromuscular agent, a muscle relaxant and a drug allergen. It is an androstane, a quaternary ammonium ion and an acetate ester. It derives from a hydride of a 5alpha-androstane. Monoquaternary homolog of pancuronium. A non-depolarizing neuromuscular blocking agent with shorter duration of action than pancuronium. Its lack of significant cardiovascular effects and lack of dependence on good kidney function for elimination as well as its short duration of action and easy reversibility provide advantages over, or alternatives to, other established neuromuscular blocking agents. Vecuronium is a Nondepolarizing Neuromuscular Blocker. The physiologic effect of vecuronium is by means of Neuromuscular Nondepolarizing Blockade. Vecuronium is a natural product found in Bos taurus with data available. Vecuronium is a synthetic, intermediate-acting mono-quaternary steroid and non-depolarizing neuromuscular blocking agent, with muscle relaxant activity. Vecuronium competitively binds to and blocks the nicotinic acetylcholine receptor at the neuromuscular junction, thereby preventing acetylcholine (ACh) binding and resulting in skeletal muscle relaxation and paralysis. Vecuronium has a shorter duration of action than pancuronium. Monoquaternary homolog of PANCURONIUM. A non-depolarizing neuromuscular blocking agent with shorter duration of action than pancuronium. Its lack of significant cardiovascular effects and lack of dependence on good kidney function for elimination as well as its short duration of action and easy reversibility provide advantages over, or alternatives to, other established neuromuscular blocking agents. See also: Vecuronium Bromide (active moiety of).
Related Compounds
Pancuronium Bromide
Compound Description: Pancuronium bromide is a long-acting, non-depolarizing neuromuscular blocking agent of the aminosteroid class. It is structurally similar to Vecuronium bromide but with a longer duration of action. []
Relevance: Pancuronium bromide serves as a useful comparison to Vecuronium bromide in studies examining the effects of neuromuscular blocking agents on intraocular pressure, with Pancuronium bromide demonstrating a faster onset of action and potentially prolonged blockade at higher doses. [] Additionally, both compounds have been investigated for their influence on the dose-response curve of norepinephrine in the papillary muscle of cats. []
Rocuronium Bromide
Compound Description: Rocuronium bromide is a non-depolarizing neuromuscular blocking agent known for its rapid onset of action. []
Relevance: Rocuronium bromide is often compared to Vecuronium bromide in clinical trials investigating efficacy in preventing succinylcholine-induced fasciculation and postoperative myalgia. Studies suggest Rocuronium bromide, particularly at a dose of 0.06 mg/kg, might be more effective in reducing the incidence and severity of these side effects. [, ] Further, Rocuronium bromide's rapid onset makes it a potential alternative to Vecuronium bromide for tracheal intubation. []
Mivacurium Chloride
Compound Description: Mivacurium chloride is a short-acting, non-depolarizing neuromuscular blocking agent. []
Relevance: Mivacurium chloride is another comparator to Vecuronium bromide, particularly in studies examining onset time and duration of action. Findings indicate that Vecuronium bromide may have a more rapid onset of action and shorter duration of action compared to Mivacurium chloride at specific doses. []
Relevance: Succinylcholine hydrochloride's side effects, such as fasciculations and postoperative myalgia, have prompted research into using precurarization with non-depolarizing agents like Vecuronium bromide and Rocuronium bromide to mitigate these issues. [, ]
Atracurium Besylate
Compound Description: Atracurium besylate is an intermediate-acting, non-depolarizing neuromuscular blocking agent. []
Relevance: Similar to Vecuronium bromide, Atracurium besylate is metabolized in the liver. This shared metabolic pathway makes Atracurium besylate a relevant comparison point when studying the impact of liver dysfunction on the pharmacodynamics of Vecuronium bromide. [] Atracurium besylate is also compared with vecuronium bromide in terms of muscle relaxant effects and electromyography during tracheal intubation in thyroid surgery. []
Laudanosine
Compound Description: Laudanosine is a metabolite of Atracurium besylate and is known to potentially induce seizures. []
Relevance: While not structurally related to Vecuronium bromide, Laudanosine is relevant as a point of comparison in studies exploring the potential neurotoxic effects of neuromuscular blocking agents. Unlike Laudanosine, Vecuronium bromide has not been associated with neurotoxic effects in the studies provided. []
3-Deacetyl Vecuronium Bromide
Compound Description: 3-Deacetyl Vecuronium Bromide is a potential metabolite of Vecuronium bromide. []
Relevance: This compound represents a degradation product identified in studies assessing the stability of Vecuronium bromide for injection. Its presence, along with other related substances, is monitored to ensure the quality and purity of Vecuronium bromide formulations. []
3,17-bis Deacetyl Vecuronium Bromide
Compound Description: 3,17-bis Deacetyl Vecuronium Bromide is another potential metabolite of Vecuronium bromide. []
Relevance: Similar to 3-Deacetyl Vecuronium bromide, the presence of 3,17-bis Deacetyl Vecuronium bromide is monitored as an impurity in Vecuronium bromide for injection, reflecting potential degradation pathways of the parent compound. []
17-Deacetyl Vecuronium Bromide
Compound Description: 17-Deacetyl Vecuronium bromide is a possible metabolite of Vecuronium bromide. []
Relevance: This compound is identified as a potential degradation product in studies examining the stability of Vecuronium bromide for injection, providing insight into the compound's breakdown pathways. []
Dipiperidino Diol Diacetate
Compound Description: Dipiperidino Diol Diacetate represents a key structural component of Vecuronium bromide, containing the two piperidine rings present in the parent compound. []
Relevance: While not a direct metabolite, Dipiperidino Diol Diacetate highlights the structural elements contributing to Vecuronium bromide's neuromuscular blocking activity, offering insight into structure-activity relationships. []
2α,3α-epoxy-16α-bromine-17-ketone-5α-androstane
Compound Description: 2α,3α-epoxy-16α-bromine-17-ketone-5α-androstane is a crucial intermediate in the synthesis of Vecuronium bromide. []
Relevance: Understanding the synthesis of Vecuronium bromide provides insights into its production and potential impurities. This compound highlights a specific step in the chemical synthesis pathway. []
Compound Description: 2β,16β-dipiperidino-3α-hydroxy-17-ketone-5α-androstane is another important intermediate in the synthesis of Vecuronium bromide. []
Relevance: Similar to the previous compound, this intermediate sheds light on the synthetic pathway of Vecuronium bromide, contributing to a better understanding of its production process and potential impurities. []
Source and Classification
Vecuronium bromide is classified as a neuromuscular blocking agent, specifically a non-depolarizing agent. It is chemically designated as 1-(3α,17β-Dihydroxy-2β-piperidino-5α-androstan-16β,5α-yl)-1-methylpiperidinium bromide diacetate. The compound's molecular formula is C34H57BrN2O4 with a molecular weight of approximately 637.73 g/mol.
Synthesis Analysis
The synthesis of vecuronium bromide involves several steps that optimize yield and purity. A notable synthesis route includes the following key steps:
Esterification: Epiandrosterone reacts with tosyl chloride to form epiandrosterone sulfonyl ester.
Dehydration: The sulfonyl ester undergoes dehydration in the presence of dilute sulfuric acid to yield 5α-androstane-2-alkene-17-ketone.
Enol Esterification: This ketone is then treated with methylvinyl acetate under acidic conditions to generate an enol ester.
Epoxidation: The enol ester is subjected to an epoxidation reaction using hydrogen peroxide to form a diepoxy compound.
Ring Opening and Addition: The diepoxy compound reacts with hexahydropyridine to produce a hydroxylated intermediate.
Acetylation: The hydroxylated intermediate is acetylated to yield a diacetate derivative.
Quaternization: Finally, the diacetate reacts with monobromomethane to form vecuronium bromide.
Molecular Structure Analysis
Vecuronium bromide features a complex steroidal structure characterized by its piperidine moiety. The structural representation includes:
Steroidal Backbone: A modified steroid framework derived from androstanes.
Piperidine Ring: Contributes to its pharmacological activity by enhancing binding affinity at the neuromuscular junction.
Bromide Ion: Essential for its quaternary ammonium nature, which facilitates its neuromuscular blocking action.
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to confirm the structure, revealing characteristic shifts that correspond to various hydrogen and carbon environments in the molecule.
Chemical Reactions Analysis
Vecuronium bromide participates in several chemical reactions relevant to its synthesis and functionality:
Esterification Reactions: Key in forming intermediates during synthesis.
Oxidation Reactions: Involved in converting alcohols to epoxides during the synthesis process.
Quaternization Reactions: Critical for producing the active form of the drug by introducing the bromide ion.
These reactions are typically conducted under controlled conditions (temperature, solvent choice) to ensure high yields and purity of the final product.
Mechanism of Action
Vecuronium bromide acts primarily at the neuromuscular junction by blocking the action of acetylcholine on nicotinic receptors located on the motor end plate of skeletal muscles. Its mechanism can be summarized as follows:
Competitive Inhibition: Vecuronium competes with acetylcholine for binding sites on nicotinic receptors, preventing muscle contraction.
Reversible Blockade: The effect can be reversed by increasing acetylcholine levels through cholinesterase inhibitors like neostigmine.
The onset of action typically occurs within 2-3 minutes after intravenous administration, with a duration of effect lasting approximately 30-60 minutes depending on dosage.
Physical and Chemical Properties Analysis
Vecuronium bromide exhibits specific physical and chemical properties that are crucial for its formulation and use:
The drug is prepared as a sterile nonpyrogenic freeze-dried formulation that ensures stability and efficacy during storage.
Applications
Vecuronium bromide is widely used in medical settings for various applications:
Surgical Procedures: Facilitates muscle relaxation during anesthesia for surgeries requiring intubation.
Critical Care: Used in intensive care units for patients requiring mechanical ventilation where muscle relaxation is necessary.
Research Applications: Investigated in studies related to neuromuscular transmission and pharmacology.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Vecuronium is a 5alpha-androstane compound having 3alpha-acetoxy-, 17beta-acetoxy-, 2beta-piperidino- and 16beta-N-methylpiperidinium substituents. It has a role as a nicotinic antagonist, a neuromuscular agent, a muscle relaxant and a drug allergen. It is an androstane, a quaternary ammonium ion and an acetate ester. It derives from a hydride of a 5alpha-androstane. Monoquaternary homolog of pancuronium. A non-depolarizing neuromuscular blocking agent with shorter duration of action than pancuronium. Its lack of significant cardiovascular effects and lack of dependence on good kidney function for elimination as well as its short duration of action and easy reversibility provide advantages over, or alternatives to, other established neuromuscular blocking agents. Vecuronium is a Nondepolarizing Neuromuscular Blocker. The physiologic effect of vecuronium is by means of Neuromuscular Nondepolarizing Blockade. Vecuronium is a natural product found in Bos taurus with data available. Vecuronium is a synthetic, intermediate-acting mono-quaternary steroid and non-depolarizing neuromuscular blocking agent, with muscle relaxant activity. Vecuronium competitively binds to and blocks the nicotinic acetylcholine receptor at the neuromuscular junction, thereby preventing acetylcholine (ACh) binding and resulting in skeletal muscle relaxation and paralysis. Vecuronium has a shorter duration of action than pancuronium. Monoquaternary homolog of PANCURONIUM. A non-depolarizing neuromuscular blocking agent with shorter duration of action than pancuronium. Its lack of significant cardiovascular effects and lack of dependence on good kidney function for elimination as well as its short duration of action and easy reversibility provide advantages over, or alternatives to, other established neuromuscular blocking agents. See also: Vecuronium Bromide (active moiety of).
Vamorolone is a 3-oxo-Delta(1),Delta(4)-steroid that is pregna-1,4,9(11)-trien-17-ol substituted by oxo, oxo, and hydroxy groups at positions 3, 20, and 21, respectively. It is approved by the FDA for the treatment of patients with Duchenne muscular dystrophy aged 2 years and older. It has a role as an anti-inflammatory drug, an immunosuppressive agent and a glucocorticoid receptor agonist. It is a corticosteroid, a 3-oxo-Delta(1),Delta(4)-steroid, a 20-oxo steroid, a 17alpha-hydroxy steroid, a 21-hydroxy steroid, a primary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone. Vamorolone is a novel and fully synthetic glucocorticoid developed by Santhera Pharmaceuticals. It is used to manage inflammation and immune dysregulation in patients with Duchenne muscular dystrophy (DMD), a neuromuscular disorder characterized by the insidious regression of neuromuscular function and the most common form of muscular dystrophy in the United States. Corticosteroid therapy is the current standard of care for DMD despite relatively high rates of adverse effects. Vamorolone is positioned as having a more tolerable adverse effect profile than other corticosteroids owing to its unique receptor binding profile, thus providing an additional treatment option in patients for whom corticosteroid adverse effects are intolerable or otherwise unacceptable. Vamorolone was approved by the FDA in October 2023 for the management of DMD in patients ≥2 years of age. In December 2023, it was approved in the EU for the treatment of patients ≥4 years of age. Vamorolone is a Corticosteroid. The mechanism of action of vamorolone is as a Corticosteroid Hormone Receptor Agonist.
Vandetanib Fumarate is a once-daily orally available tyrosine kinase inhibitor that works by blocking RET (REarranged during Transfection), vascular endothelial growth factor receptor (VEGFR-2, VEGFR-3), and epidermal growth factor receptor and to a lesser extent VEGFR-1, which are important targets in thyroid cancer (TC). It is emerging as a potentially effective option in the treatment of advanced medullary thyroid cancer (MTC) and in dedifferentiated papillary thyroid cancer not responsive to radioiodine.
Vanillin appears as white or very slightly yellow needles. Vanillin is a member of the class of benzaldehydes carrying methoxy and hydroxy substituents at positions 3 and 4 respectively. It has a role as a plant metabolite, an anti-inflammatory agent, a flavouring agent, an antioxidant and an anticonvulsant. It is a member of phenols, a monomethoxybenzene and a member of benzaldehydes. Vanilla allergenic extract is used in allergenic testing. Vanillin is a natural product found in Humulus lupulus, Ficus erecta var. beecheyana, and other organisms with data available. Vanillin is the primary component of the extract of the vanilla bean. Synthetic vanillin, instead of natural vanilla extract, is sometimes used as a flavouring agent in foods, beverages, and pharmaceuticals. It is used by the food industry as well as ethylvanillin.Artificial vanilla flavoring is a solution of pure vanillin, usually of synthetic origin. Because of the scarcity and expense of natural vanilla extract, there has long been interest in the synthetic preparation of its predominant component. The first commercial synthesis of vanillin began with the more readily available natural compound eugenol. Today, artificial vanillin is made from either guaiacol or from lignin, a constituent of wood which is a byproduct of the paper industry. (Wiki). Vanillin is a metabolite found in or produced by Saccharomyces cerevisiae.
Vanillylmandelic acid, also known as vanillylmandelate or vma CPD, belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. Vanillylmandelic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Vanillylmandelic acid has been found in human epidermis and endocrine gland tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, vanillylmandelic acid is primarily located in the cytoplasm. Vanillylmandelic acid participates in a number of enzymatic reactions. In particular, Vanillylmandelic acid can be biosynthesized from 3-methoxy-4-hydroxyphenylglycolaldehyde through the action of the enzyme aldehyde dehydrogenase, dimeric nadp-preferring. In addition, Vanillylmandelic acid and pyrocatechol can be biosynthesized from 3, 4-dihydroxymandelic acid and guaiacol through the action of the enzyme catechol O-methyltransferase. In humans, vanillylmandelic acid is involved in the tyrosine metabolism pathway and the disulfiram action pathway. Vanillylmandelic acid is also involved in several metabolic disorders, some of which include the hawkinsinuria pathway, the alkaptonuria pathway, tyrosinemia, transient, OF the newborn pathway, and the tyrosinemia type I pathway. Vanillylmandelic acid has a sweet and vanilla taste. Vanillylmandelic acid has been found to be associated with the diseases known as brunner syndrome; vanillylmandelic acid has also been linked to the inborn metabolic disorders including aromatic l-amino acid decarboxylase deficiency.